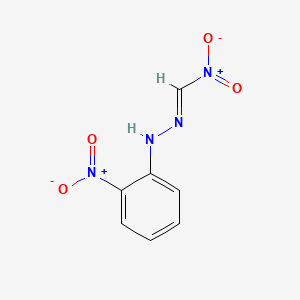

Nitromethanal-2-nitrophenylhydrazone

Description

Nitromethanal-2-nitrophenylhydrazone is a nitro-substituted phenylhydrazone derivative characterized by a hydrazone functional group (-NH-N=) linking a nitromethanal moiety to a 2-nitrophenyl ring. Nitrophenylhydrazones are widely studied for applications in medicinal chemistry, materials science, and environmental monitoring due to their redox activity, conjugation properties, and bioactivity .

Properties

CAS No. |

52298-20-1 |

|---|---|

Molecular Formula |

C7H6N4O4 |

Molecular Weight |

210.15 g/mol |

IUPAC Name |

2-nitro-N-[(E)-nitromethylideneamino]aniline |

InChI |

InChI=1S/C7H6N4O4/c12-10(13)5-8-9-6-3-1-2-4-7(6)11(14)15/h1-5,9H/b8-5+ |

InChI Key |

JOBJWTMVQGLHFR-VMPITWQZSA-N |

SMILES |

C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C/[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

nitromethanal-2-nitrophenylhydrazone NMNPH |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical parameters of Nitromethanal-2-nitrophenylhydrazone and analogs.

*Hypothetical structure inferred from nomenclature and analogs.

Cytostatic and Antimicrobial Activity

Monosubstituted nitroaryl compounds, such as 5-nitro-2-aminoimidazoles (5-Ar-2AIs), exhibit cytostatic IC₅₀ values of 15–150 µM across human cell lines. Compound 4 (5-nitro-substituted) demonstrates a therapeutic index (TI) of 3–6 for Salmonella biofilm inhibition, indicating a moderate safety window. In contrast, chlorine-substituted analogs (e.g., Compound 2) show higher TIs (14–22) for Pseudomonas biofilm inhibition, suggesting that electronic and steric effects of substituents critically influence selectivity .

Toxicity and Environmental Impact

- Benzaldehyde 4-nitrophenylhydrazone: Limited toxicity data; acute and chronic effects remain uncharacterized. Precautionary measures (e.g., avoiding inhalation, skin contact) are advised due to incomplete hazard profiling .

- Nitro-organic compounds (general): Associated with mutagenic and carcinogenic risks in environmental contexts (e.g., diesel exhaust), though this is compound-specific .

Stability and Reactivity

Nitroarylhydrazones are redox-active, with nitro groups enabling electron-deficient aromatic systems. Their stability in biological matrices or environmental systems (e.g., soil mobility, persistence) is poorly documented, as seen in Benzaldehyde 4-nitrophenylhydrazone, where degradability and bioaccumulation data are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.